6-Prenylsakuranetin

Description

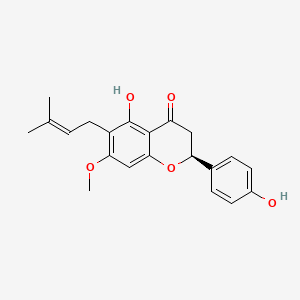

6-Prenylsakuranetin (C₂₁H₂₂O₅, MW: 354.40) is a prenylated flavonoid, a subclass of flavonoids characterized by the addition of a prenyl group (C₅H₈) to the core flavanone structure. Prenylation enhances lipophilicity and bioavailability, often amplifying biological activities such as antimicrobial, antioxidant, and anti-inflammatory effects . This compound is structurally derived from sakuranetin (a 7-O-methylated flavanone) by prenylation at the C-6 position, distinguishing it from other prenylated flavonoids like 6-prenylnaringenin or 8-prenylnaringenin .

Properties

Molecular Formula |

C21H22O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-18(25-3)11-19-20(21(15)24)16(23)10-17(26-19)13-5-7-14(22)8-6-13/h4-8,11,17,22,24H,9-10H2,1-3H3/t17-/m0/s1 |

InChI Key |

PMQBKFKEJGCJIK-KRWDZBQOSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)OC)C |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Prenylsakuranetin typically involves the prenylation of sakuranetin. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of engineered microorganisms. For instance, Saccharomyces cerevisiae can be genetically modified to produce sakuranetin, which can then be prenylated to form this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Prenylsakuranetin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Prenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Prenyl bromide in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various prenylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Prenylsakuranetin involves multiple molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of 6-prenylsakuranetin are influenced by its unique prenylation pattern. Below is a systematic comparison with key analogs:

Table 1: Structural and Molecular Comparison

Key Findings from Comparative Studies

Positional Isomerism Effects: this compound vs. Isoxanthohumol: Despite sharing the same molecular weight (354.40), isoxanthohumol’s cyclized prenyl group (forming a pyran ring) limits its conformational flexibility, which may reduce binding affinity to certain enzymatic targets compared to this compound .

Bioactivity Differences: Antimicrobial Activity: this compound exhibits broader-spectrum antimicrobial activity than dihydrocitflavanone, likely due to its increased lipophilicity from prenylation . Estrogenic Effects: Unlike 6-prenylnaringenin (a potent phytoestrogen), this compound lacks significant estrogenic activity, highlighting the role of the core flavanone structure (sakuranetin vs. naringenin) in receptor binding .

Metabolic Stability: Prenylation at C-6 in this compound may improve metabolic stability compared to non-prenylated analogs like dihydrocitflavanone, as evidenced by its inclusion in high-throughput screening libraries for drug discovery .

Biological Activity

6-Prenylsakuranetin is a naturally occurring flavonoid, specifically a prenylated derivative of sakuranetin, primarily found in the leaves of Oryza sativa L. (rice). This compound has garnered attention for its diverse biological activities, including antioxidant , anti-inflammatory , and anticancer properties. Its unique chemical structure enhances its lipophilicity and bioavailability compared to non-prenylated flavonoids, making it a potent candidate for various therapeutic applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and upregulates the expression of antioxidant enzymes, which helps protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, particularly cyclooxygenase-2 (COX-2). By modulating inflammatory pathways, this compound can potentially alleviate conditions characterized by chronic inflammation.

Anticancer Activity

Research indicates that this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways. Its mechanism involves targeting multiple molecular pathways, making it a promising candidate for cancer therapy.

The biological activities of this compound can be attributed to its interactions with various molecular targets:

- Antioxidant Mechanism : Scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Anti-inflammatory Mechanism : Inhibition of COX-2 and reduction of pro-inflammatory cytokines.

- Anticancer Mechanism : Induction of apoptosis through caspase activation and inhibition of cell cycle progression.

Comparative Analysis with Related Compounds

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| This compound | Prenylated flavonoid | Antioxidant, anti-inflammatory, anticancer | Enhanced bioavailability due to prenylation |

| Sakuranetin | Non-prenylated flavonoid | Antioxidant | Lower potency compared to prenylated forms |

| Naringenin | Non-prenylated flavonoid | Antioxidant, anti-inflammatory | Similar activities but less lipophilic |

| Hesperetin | Non-prenylated flavonoid | Antioxidant, anti-inflammatory | Comparable pharmacological activities |

Study on Antimicrobial Activity

A study highlighted the antimicrobial potential of prenylated flavonoids, including this compound. Compounds with prenyl groups showed enhanced inhibitory activity against human pathogenic fungi and bacteria such as Staphylococcus aureus MRSA. The structural requirements for this activity included specific hydroxyl substitutions alongside prenylation at C-6 or C-8 .

Clinical Relevance

Research focusing on the anticancer properties of this compound demonstrated its effectiveness in inducing apoptosis in various cancer cell lines. In vitro studies revealed that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis .

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for its potential use in pharmaceuticals targeting oxidative stress-related diseases, inflammatory conditions, and cancer therapy. Its application in cosmetics is also noted for its antioxidant properties that help protect skin from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.